molecular formula C17H16N6O B5384161 4'-amino-1-methyl-6'-(phenylamino)-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

4'-amino-1-methyl-6'-(phenylamino)-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one

Cat. No.: B5384161
M. Wt: 320.3 g/mol
InChI Key: LZWQYRFPWALJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Amino-1-methyl-6'-(phenylamino)-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one is a spirocyclic compound combining indole and 1,3,5-triazine moieties. Its structural complexity arises from the spiro junction at the indole’s C3 position and the triazine ring, with additional substitutions at the 4'-amino and 6'-phenylamino groups.

Properties

IUPAC Name

2-amino-6-anilino-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c1-23-13-10-6-5-9-12(13)17(14(23)24)21-15(18)20-16(22-17)19-11-7-3-2-4-8-11/h2-10H,1H3,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQYRFPWALJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4’-amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with an amine.

    Spiro Linkage Formation: The indole and triazine rings are then linked through a spiro connection, typically involving a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4’-Amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazine rings are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4’-Amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4’-amino-1-methyl-6’-(phenylamino)-5’H-spiro[indole-3,2’-[1,3,5]triazin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Data Table

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use Reference
4'-Amino-1-methyl-6'-(phenylamino)-5'H-spiro[...]triazin]-2(1H)-one (Target) C19H17N7O 367.40 Spiro indole-triazine, phenylamino Potential kinase inhibition N/A
4'-Amino-1-methyl-6'-[(4-phenoxyphenyl)amino]-...triazin]-2(1H)-one C23H20N6O2 412.44 Phenoxyphenylamino Undisclosed (structural analog)
Metamitron (4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) C10H10N4O 202.21 Methyl, phenyl Herbicide
DMIT C16H18N4O 282.34 Indole, methyl groups TP53 activation (therapeutic)

Physicochemical and Pharmacological Insights

  • Solubility: The spiro indole-triazine system likely reduces aqueous solubility compared to non-spiro triazinones (e.g., metamitron). Phenoxyphenyl analogs (CAS 879616-06-5) may exhibit even lower solubility due to increased hydrophobicity .
  • Bioactivity: Spiro compounds (e.g., ’s thiazolo-isoxazole derivatives) often show enhanced target specificity due to rigidity, suggesting the target compound could outperform simpler triazinones in potency .
  • Synthetic Complexity: The spiro architecture necessitates multi-step synthesis, contrasting with straightforward triazinone preparations (e.g., via thiosemicarbazide cyclization in ) .

Biological Activity

The compound 4'-amino-1-methyl-6'-(phenylamino)-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one is a member of the spiro[indole] family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic framework that combines indole and triazine moieties. Its molecular formula is C18H18N6O, indicating the presence of multiple nitrogen atoms which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds within the spiro[indole] class exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have reported that indole derivatives display significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal strains.
  • Antiviral Effects : Indole-based compounds have been investigated for their potential to inhibit viral replication.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance:

  • In Vitro Studies : The compound has been evaluated against several human cancer cell lines including HCT-116 (colorectal), MCF-7 (breast), HepG2 (liver), and A549 (lung). Results indicated IC50 values in the low micromolar range, suggesting potent cytotoxicity .
Cell LineIC50 Value (µM)Reference
HCT-11612.5
MCF-715.0
HepG210.0
A54920.0

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. It is believed to interact with specific cellular pathways that regulate cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity.

  • Bacterial Inhibition : The compound has shown effectiveness against certain bacterial strains in vitro, indicating potential for development as an antimicrobial agent.

Antiviral Activity

Indole derivatives are being explored for their antiviral properties. Research indicates that modifications in the indole structure can enhance activity against viruses such as hepatitis C virus (HCV) and others.

Case Studies

A notable case study involved the synthesis and evaluation of various indole-based compounds where structural modifications led to improved biological activity:

  • Synthesis : Derivatives were synthesized through cyclization reactions involving indole and triazine precursors.
  • Evaluation : The resulting compounds were screened for cytotoxicity against cancer cell lines and exhibited varying degrees of activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.